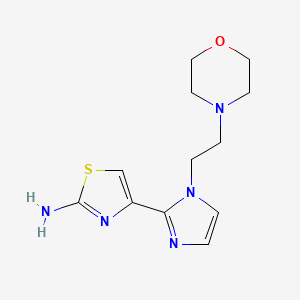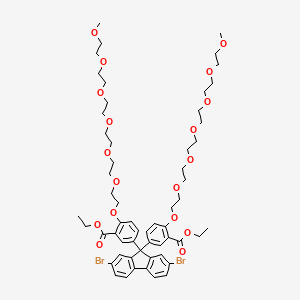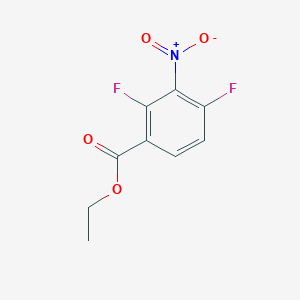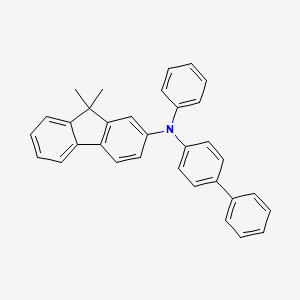
N-(1,1'-biphenyl-4-yl)-9,9-dimethyl-N-phenyl-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine is an organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and fluorenyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The fluorenyl group can be introduced through Friedel-Crafts acylation, followed by amination to attach the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, its aromatic rings can participate in π-π interactions with target proteins, influencing their function. Additionally, the amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound with similar aromatic properties but lacking the fluorenyl and amine groups.
9,9-Dimethyl-9H-fluorene: Contains the fluorenyl structure but without the biphenyl and amine groups.
N-Phenyl-9H-fluoren-2-amine: Similar structure but lacks the biphenyl group.
Uniqueness
N-[1,1’-biphenyl]-4-yl-9,9-dimethyl-N-phenyl-9H-Fluoren-2-amine is unique due to its combination of biphenyl, fluorenyl, and amine groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C33H27N |
|---|---|
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
9,9-dimethyl-N-phenyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)31-16-10-9-15-29(31)30-22-21-28(23-32(30)33)34(26-13-7-4-8-14-26)27-19-17-25(18-20-27)24-11-5-3-6-12-24/h3-23H,1-2H3 |
Clave InChI |
DIZZUFMWPOTGRU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
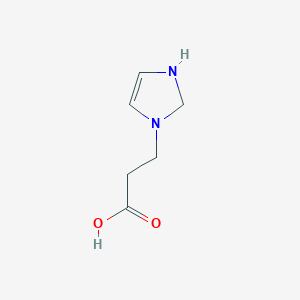
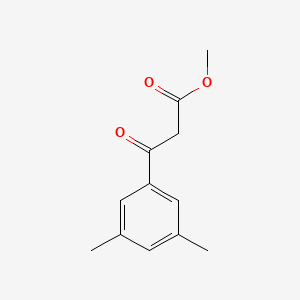
![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
![5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
![Diammonium 2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl phosphate](/img/structure/B12830366.png)
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
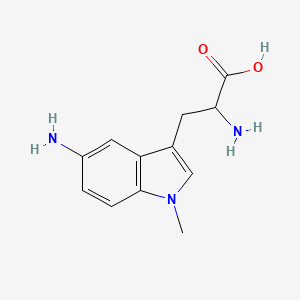
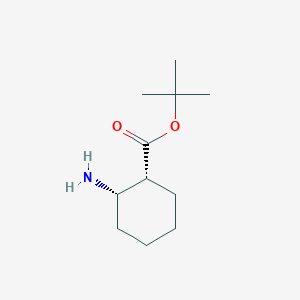
![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)
